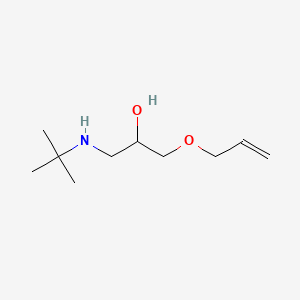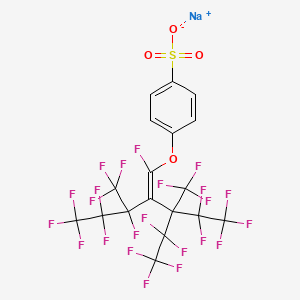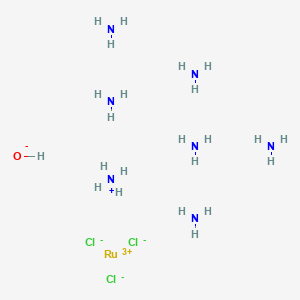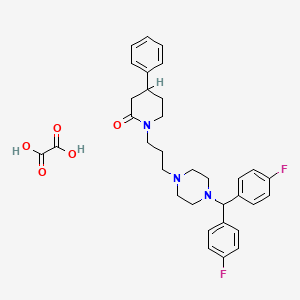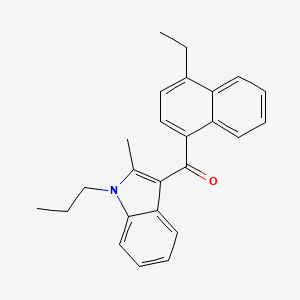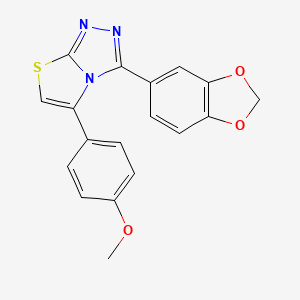
Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
チアゾロ[2,3-c]-1,2,4-トリアゾール, 3-(1,3-ベンゾジオキソール-5-イル)-5-(4-メトキシフェニル)- は、複素環式化合物のクラスに属する複雑な有機化合物です。これらの化合物は、少なくとも1つの炭素以外の原子を含む環状構造を特徴としています。
準備方法
合成経路と反応条件
チアゾロ[2,3-c]-1,2,4-トリアゾール, 3-(1,3-ベンゾジオキソール-5-イル)-5-(4-メトキシフェニル)- の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下が含まれる場合があります。
チアゾール環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
トリアゾール環の形成:
ベンゾジオキソール基とメトキシフェニル基の導入: これらの基は、求電子置換反応によって導入できます。
工業的生産方法
このような複雑な化合物の工業的生産には、収率と純度を最大化するために最適化された合成経路が含まれる場合があります。連続フロー化学や自動合成などの技術を使用して、生産規模を拡大することができます。
化学反応の分析
反応の種類
チアゾロ[2,3-c]-1,2,4-トリアゾール, 3-(1,3-ベンゾジオキソール-5-イル)-5-(4-メトキシフェニル)- は、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化または金属水素化物を使用して行うことができます。
置換: 求電子置換反応または求核置換反応によって、新しい官能基を導入することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: パラジウム触媒を用いた水素ガス、水素化ホウ素ナトリウム。
置換: ハロゲン、アルキル化剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、新しい化学反応や機構の探求が可能になります。
生物学
生物学的研究では、チアゾロ[2,3-c]-1,2,4-トリアゾール誘導体は、酵素阻害剤、抗菌剤、抗癌化合物として可能性を示しています。複数の複素環の وجود は、生物学的標的への結合親和性を高めます。
医学
医薬品化学への応用には、特定の酵素や受容体を標的とした新薬の開発が含まれます。化合物の構造活性相関 (SAR) を研究することで、薬理学的性質を最適化することができます。
産業
産業分野では、この化合物は、そのユニークな電子特性により、ポリマーや染料などの新素材の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, Thiazolo(2,3-c)-1,2,4-triazole derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of multiple heterocyclic rings enhances its binding affinity to biological targets.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure-activity relationship (SAR) can be studied to optimize its pharmacological properties.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
作用機序
チアゾロ[2,3-c]-1,2,4-トリアゾール, 3-(1,3-ベンゾジオキソール-5-イル)-5-(4-メトキシフェニル)- の作用機序は、特定の分子標的との相互作用を含みます。これらの標的は、酵素、受容体、または核酸を含む可能性があります。化合物の複素環は、これらの標的と安定な複合体を形成し、生物学的経路の阻害または活性化につながる可能性があります。
類似の化合物との比較
類似の化合物
チアゾール誘導体: チアミン(ビタミンB1)など、チアゾール環を含む化合物。
トリアゾール誘導体: フルコナゾール(抗真菌薬)など、トリアゾール環を含む化合物。
ベンゾジオキソール誘導体: ピペロニルブトキシド(殺虫剤相乗剤)など、ベンゾジオキソール環を含む化合物。
独自性
チアゾロ[2,3-c]-1,2,4-トリアゾール, 3-(1,3-ベンゾジオキソール-5-イル)-5-(4-メトキシフェニル)- の独自性は、複数の複素環と芳香族基の組み合わせにあります。
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole (an antifungal drug).
Benzodioxole Derivatives: Compounds containing the benzodioxole ring, such as piperonyl butoxide (an insecticide synergist).
Uniqueness
The uniqueness of Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)- lies in its combination of multiple heterocyclic rings and aromatic groups
特性
CAS番号 |
140424-04-0 |
|---|---|
分子式 |
C18H13N3O3S |
分子量 |
351.4 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C18H13N3O3S/c1-22-13-5-2-11(3-6-13)14-9-25-18-20-19-17(21(14)18)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3 |
InChIキー |
ROXIQNCJQJRGQE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CSC3=NN=C(N23)C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


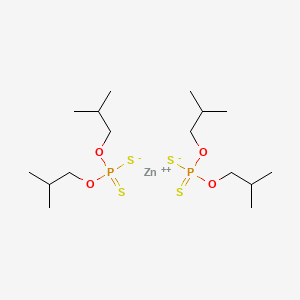
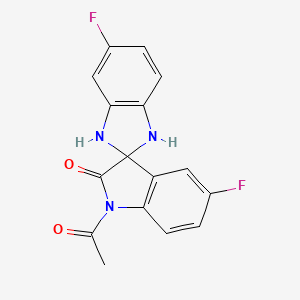
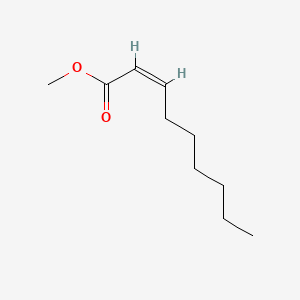
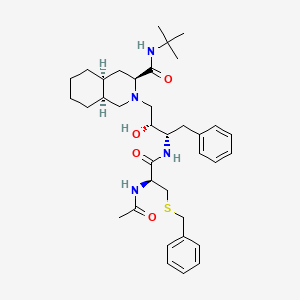
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
